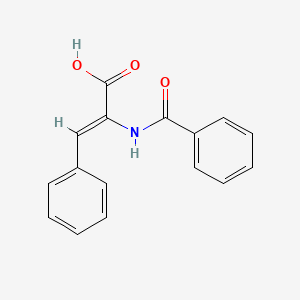

(Z)-2-Benzamido-3-phenylacrylic acid

Description

Properties

Molecular Formula |

C16H13NO3 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

(Z)-2-benzamido-3-phenylprop-2-enoic acid |

InChI |

InChI=1S/C16H13NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-11H,(H,17,18)(H,19,20)/b14-11- |

InChI Key |

HHWCUKQKFIVCEZ-KAMYIIQDSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C(=O)O)\NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Z 2 Benzamido 3 Phenylacrylic Acid

Chemo-Enzymatic Approaches to Dehydroamino Acid Derivatives

Chemo-enzymatic synthesis leverages the high selectivity of enzymes for specific transformations within a multi-step chemical sequence. This approach is increasingly vital for creating complex molecules like dehydroamino acid derivatives. nih.gov Enzymes can be employed for late-stage functionalization of core structures, the generation of highly reactive intermediates, or to catalyze regio- and stereoselective cyclizations. nih.gov For instance, engineered enzymes have demonstrated the ability to perform stereoselective cyclopropanation on dehydroamino acids (dhAAs). nih.gov Furthermore, enzymes found in lanthipeptide biosynthetic pathways can stereoselectively reduce dhAAs to form D-amino acids. nih.gov While direct enzymatic synthesis of (Z)-2-Benzamido-3-phenylacrylic acid is not prominently documented, the principles of chemo-enzymatic synthesis are applied to create precursors or analogs. nih.govrsc.orgresearchgate.net For example, the strategic use of enzymes that act on peptidyl aldehydes, which are transient intermediates in biosynthetic pathways, allows for the synthesis of complex alkaloid families, showcasing the power of combining enzymatic steps with chemical transformations. nih.gov

Condensation Reactions in the Synthesis of Dehydroamino Acids

Condensation reactions are a cornerstone for the formation of the α,β-unsaturated carbonyl system characteristic of dehydroamino acids.

The Erlenmeyer-Plochl synthesis is a classical and highly effective method for preparing α,β-dehydroamino acids. wikipedia.orgchemeurope.com The reaction involves the condensation of an N-acylglycine, such as hippuric acid (N-benzoylglycine), with an aldehyde, in this case, benzaldehyde. wikipedia.org The reaction is typically carried out in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate. wikipedia.orgresearchgate.net The key intermediate formed is a 5-oxazolone, commonly known as an azlactone. wikipedia.orgjocpr.com This azlactone, specifically 4-benzylidene-2-phenyl-5(4H)-oxazolone, is a direct precursor to this compound upon hydrolysis.

The Knoevenagel condensation is another powerful tool for forming carbon-carbon double bonds. wikipedia.orgsigmaaldrich.com It involves the reaction of a carbonyl compound (an aldehyde or ketone) with a molecule containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgresearchgate.net A relevant variant is the Doebner modification, where malonic acid condenses with an aldehyde in a solvent like pyridine, leading to an α,β-unsaturated carboxylic acid with concomitant decarboxylation. wikipedia.orgorganic-chemistry.org This can be adapted to produce cinnamic acid derivatives, which are structurally related to the target molecule. rsc.orgresearchgate.net

Table 1: Comparison of Erlenmeyer-Plochl and Knoevenagel Condensations

| Feature | Erlenmeyer-Plochl Synthesis | Knoevenagel Condensation |

|---|---|---|

| Glycine (B1666218) Source | N-Acylglycine (e.g., Hippuric Acid) | Active Methylene Compound (e.g., Malonic Acid) |

| Carbonyl Source | Aldehyde (e.g., Benzaldehyde) | Aldehyde or Ketone |

| Key Intermediate | Azlactone (5-Oxazolone) | β-hydroxy adduct (often dehydrates in situ) |

| Typical Catalyst | Weak base (e.g., Sodium Acetate) | Weakly basic amine (e.g., Piperidine, Pyridine) |

| Primary Product | α,β-Dehydroamino acid derivative | α,β-Unsaturated ketone, ester, or acid |

A more modern and highly stereoselective approach involves the aldol (B89426) condensation of glycine Schiff bases. nih.govnih.gov Research has demonstrated that proline can efficiently catalyze the condensation between a glycine Schiff base and various aldehydes to yield α,β-dehydroamino acid derivatives. nih.govresearchgate.netdoaj.org A crucial factor for high stereoselectivity is the use of a glycine Schiff base derived from 2-hydroxybenzophenone (B104022). nih.govnih.govfigshare.com The hydroxyl group on the benzophenone (B1666685) imine is reported to be critical for achieving high Z/E selectivity, favoring the desired (Z)-isomer in high yields. nih.govfigshare.com This method is versatile, tolerating a wide array of substituents on the aldehyde partner. nih.govresearchgate.net

Oxidative Decarboxylation Pathways

Oxidative decarboxylation represents another route to unsaturated systems, though it is less direct for this specific target compound. wikipedia.orgtaylorandfrancis.com A synthetic analogue of this process is the electrochemical oxidation of N-protected amino acids. researchgate.net For example, the Shono oxidation, an electrochemical C-H functionalization, can be used for the α-alkoxylation of amino acid carbamates. researchgate.net The resulting α-methoxy amino acid intermediates can then undergo an elimination reaction to furnish the corresponding dehydroamino acid derivatives. researchgate.net This two-step process, coupling electrochemical α-methoxylation with a subsequent elimination of methanol, provides a preparative-scale method for the desaturation of protected amino acids. researchgate.net

Dehydration Reactions from β-Hydroxyamino Acid Precursors

The elimination of water from β-hydroxy-α-amino acids is a fundamental and well-established pathway to α,β-dehydroamino acids. thieme-connect.com This mimics the biosynthetic formation of dehydroalanine (B155165) and dehydrobutyrine from serine and threonine, respectively. wikipedia.orgnih.gov Several chemical methods have been developed to achieve this transformation. A high-yield synthesis can be achieved through the reaction of β-hydroxyamino acid derivatives with tert-butyl pyrocarbonate ((Boc)₂O) catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). rsc.org However, attempts to form Z-dehydrophenylalanine (ΔPhe), the core of the target molecule, via certain dehydration methods like those using EDC/CuCl have been reported as unsuccessful, highlighting the challenges associated with bulkier side chains. nih.gov

Table 2: Reagents for Dehydration of β-Hydroxyamino Acids

| Reagent System | Description | Reference |

|---|---|---|

| (Boc)₂O / DMAP | A 4-dimethylaminopyridine (DMAP) catalyzed reaction with tert-butyl pyrocarbonate. | rsc.org |

| MsCl / DBU | A system using methanesulfonyl chloride and 1,8-Diazabicyclo[5.4.0]undec-7-ene for stereoselective anti-elimination. | nih.gov |

| Thionyl chloride | Reacts with β-hydroxyamino acids to form cyclic sulfamidites, which then eliminate to give the dehydroamino acid. | thieme-connect.com |

| EDC / CuCl | Used for dehydration of threonine residues within peptides, but reported as unsuccessful for forming Z-ΔPhe. | nih.gov |

Stereoselective Synthesis of (Z)-Isomers

Controlling the stereochemistry of the double bond is a critical aspect of synthesizing dehydroamino acids, as the (Z) and (E) isomers can have different biological activities. nih.gov The (Z)-isomer is often the thermodynamically preferred and more commonly occurring form in nature for many dehydroamino acids. nih.gov

Several of the aforementioned methods provide excellent stereocontrol.

Aldol Condensation of Glycine Schiff Bases: As noted, the proline-catalyzed reaction using a 2-hydroxybenzophenone imine of glycine provides high Z-selectivity. nih.govfigshare.com

Horner-Wadsworth-Emmons (HWE) Reaction: This olefination reaction, involving the condensation of N-acyl dialkoxyphosphoryl glycine esters with aldehydes, generally yields (Z)-dehydroamino acids as the major product. thieme-connect.com The stereochemical outcome can be influenced by the choice of protecting groups on the amine. thieme-connect.com

Dehydration Methods: Specific dehydration protocols can be stereoselective. For example, an anti-elimination reaction of a β-hydroxyamino acid precursor using methanesulfonyl chloride (MsCl) followed by a base like DBU has been used to generate the (Z)-isomer of dehydrobutyrine. nih.gov

The initial product of some condensation reactions may be a mixture of E and Z isomers; however, because the isomers can often equilibrate via a common intermediate, the more stable (Z)-isomer can frequently be isolated as the major product after purification. wikipedia.orgacs.org

E-to-Z Isomerization Techniques for Cinnamic Acid Derivatives

The synthesis of cinnamic acid derivatives often yields the thermodynamically more stable E-isomer. Therefore, converting the E-isomer to the less stable Z-isomer is a critical step for accessing compounds like this compound. Photochemical isomerization is a primary technique employed for this transformation.

Direct irradiation or triplet-sensitized excitation can be used to induce E to Z isomerization around the carbon-carbon double bond. nih.gov Research on other olefinic systems, such as 2-chloro-5-methylpyridine-3-olefin derivatives, has shown that triplet-sensitized excitation is often more efficient in producing a higher composition of the Z-isomer compared to direct irradiation. nih.gov This efficiency is attributed to the triplet pathway providing a more effective route for the geometric change. nih.gov While direct application to this compound requires specific investigation, the principles of photochemical isomerization provide a viable strategy for its formation from the corresponding E-isomer. Light-dependent E–Z isomerization is also a known phenomenon in peptidyl foldamers containing dehydroamino acid units, where it can be used to modulate their conformational and electronic properties. rsc.org

Directed Olefination Approaches for Z-Configuration Control

Achieving direct stereoselective synthesis of the Z-isomer is often preferable to post-synthetic isomerization. This involves the use of olefination reactions where the conditions and reagents are chosen to favor the formation of the Z-configured double bond.

One common approach is the Horner-Wadsworth-Emmons (HWE) reaction or related Wittig-type condensations. The stereochemical outcome of these reactions can be influenced by the structure of the phosphonate (B1237965) reagent, the base used, and the reaction conditions. For the synthesis of α,β-dehydroamino acids, the condensation of an N-protected phosphonoglycine ester with an aldehyde (in this case, benzaldehyde) is a key step. acs.orgbohrium.com By modifying the phosphonate reagent and reaction conditions, the ratio of Z to E isomers can be controlled. For instance, the condensation of commercially available phosphonates with aldehydes has been shown to produce protected dehydroamino acids, which in many cases can be isolated as single (Z)-isomers after chromatographic purification. acs.org Another strategy involves the proline-catalyzed aldol condensation of a glycine Schiff base with various aldehydes, where the specific protecting group on the imine was found to be crucial for achieving high Z/E selectivity. acs.org

| Olefination Approach | Key Reagents | Typical Outcome | Reference |

| Horner-Wadsworth-Emmons | N-protected phosphonoglycine ester, aldehyde, base | Can be tuned to favor Z-isomer | acs.orgbohrium.com |

| Proline-Catalyzed Aldol Condensation | Glycine Schiff base, aldehyde, proline | High Z/E selectivity dependent on protecting group | acs.org |

Development of Stereoselective Olefination Reagents

The rational design of olefination reagents is a cornerstone of modern stereoselective synthesis. For the preparation of (Z)-dehydroamino acid derivatives, significant effort has been directed toward developing reagents that inherently favor the Z-geometry.

Researchers have developed novel phosphonate reagents specifically for this purpose. For example, (diphenylphosphono)glycine esters have been created as effective reagents that, upon condensation with aldehydes, stereoselectively yield E-dehydroamino acids. bohrium.com While this specific reagent favors the E-isomer, the principle demonstrates that modification of the phosphorus-containing reagent is a powerful tool for stereocontrol. The development of reagents that favor the Z-isomer follows a similar logic, often involving steric or electronic modifications to the phosphonate ylide to direct the stereochemical course of the olefination. The goal is to create a transition state that minimizes steric hindrance leading to the desired Z-product.

Strategic N-Protection and Deprotection in Dehydroamino Acid Synthesis

The choice of the nitrogen protecting group is a critical parameter in the synthesis of dehydroamino acids like this compound. The protecting group not only shields the amine during reactions but can also profoundly influence the stereoselectivity, reactivity, and stability of intermediates.

Commonly used protecting groups in peptide synthesis, such as Carbobenzyloxy (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc), are frequently employed in dehydroamino acid synthesis. nih.gov The steric and electronic properties of the protecting group can dictate the outcome of subsequent reactions. For example, a study on the phosphorylation of dehydroalanine showed that the type of N-protection determined the reaction pathway. nih.govresearchgate.net N,N-diprotected dehydroalanine underwent conjugate addition, whereas a mono-N-Boc-protected substrate resulted in a highly Z-selective phosphorylation via a different mechanism. nih.govresearchgate.net

Furthermore, the development of novel protecting groups that facilitate both high stereoselectivity and mild deprotection is an active area of research. One such example is the use of a 2-hydroxybenzophenone imine as a protecting group for a glycine ester. acs.org This group was found to be essential for achieving high Z/E selectivity in an aldol condensation and could be removed under nearly neutral conditions through transimination, avoiding the harsh acidic conditions that can cause unwanted hydrolysis of the dehydroamino acid product. acs.org

| N-Protecting Group | Key Features | Relevance in Synthesis | Reference |

| Benzoyl (Bz) | Present in the target molecule. | Confers enamide stability. | rsc.org |

| Boc (tert-Butoxycarbonyl) | Can direct reactivity; removable with acid. | Mono-protection led to Z-selective phosphorylation. | nih.govresearchgate.net |

| Cbz (Carbobenzyloxy) | Standard peptide protecting group; removed by hydrogenolysis. | Used in multistep syntheses of dehydroamino acid-containing peptides. | nih.gov |

| 2-Hydroxybenzophenone Imine | Crucial for high Z/E selectivity; removed under mild, neutral conditions. | Enables synthesis and subsequent peptide elongation without isolating the unstable free amine. | acs.org |

Multistep Synthetic Routes and Intermediate Stability Considerations

The synthesis of this compound typically involves a multistep sequence where the stability of intermediates is a major consideration. Dehydroamino acids and their precursors can be sensitive to reaction conditions, potentially leading to isomerization, decomposition, or unwanted side reactions.

A common synthetic route involves the condensation of an N-protected glycine derivative with benzaldehyde, followed by elimination to form the double bond. The stability of the enamide functionality in the final product is generally good; enamides are considered shelf-stable surrogates of the more hydrolysis-sensitive enamines. rsc.org However, intermediates along the synthetic pathway may be less robust. For instance, intermediates in peptide synthesis involving dehydroamino acids can be challenging to handle. Coupling reactions involving hindered azlactone intermediates can be difficult and may require optimization to achieve serviceable yields. nih.gov

The stability of dehydroamino acid residues is also influenced by their chemical environment. While the α,β-double bond provides rigidity that can enhance proteolytic stability in peptides, it also introduces a site of reactivity. nih.govrsc.org The stability of intermediates and the final product must be considered during purification and storage. General studies on amino acid stability have shown that factors like temperature and freeze-thaw cycles can lead to degradation or changes in concentration, highlighting the need for careful handling of these compounds and their precursors. nih.gov The synthesis of peptides containing dehydroamino acids often requires carefully planned routes that eschew the protection of certain functional groups to maintain a short and direct pathway, even if it results in more modest yields for specific steps. nih.gov

Reactivity and Mechanistic Investigations of Z 2 Benzamido 3 Phenylacrylic Acid

Electrophilic Reactivity of the α,β-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl system in (Z)-2-Benzamido-3-phenylacrylic acid imparts electrophilic character to both the carbonyl carbon and the β-carbon of the double bond. wikipedia.orglibretexts.org This is due to the conjugation of the carbon-carbon double bond with the carbonyl group, which delocalizes the electron density and creates electrophilic sites susceptible to nucleophilic attack. wikipedia.orglibretexts.orgnih.gov This reactivity is a hallmark of enones and related α,β-unsaturated compounds. wikipedia.orgnih.gov

The presence of an electron-withdrawing group, such as the carbonyl, polarizes the π-electrons of the conjugated system, rendering the β-carbon electron-deficient and thus a "soft" electrophile. nih.gov This makes the molecule susceptible to conjugate additions. wikipedia.orglibretexts.org The electrophilicity of the system can be further enhanced by Lewis acids, which coordinate to the carbonyl oxygen. wikipedia.org This activation facilitates reactions such as Diels-Alder cycloadditions, where α,β-unsaturated carbonyls act as effective dienophiles. wikipedia.org

Nucleophilic Addition Reactions to the Olefinic Moiety

Michael Addition Chemistry

The electron-poor nature of the β-carbon in this compound makes it a prime candidate for Michael addition reactions, a type of conjugate addition. nih.govwikipedia.org This reaction involves the 1,4-addition of a nucleophile (the Michael donor) to the α,β-unsaturated system (the Michael acceptor). wikipedia.orgorganic-chemistry.org A wide range of nucleophiles can participate in Michael additions with dehydroamino acid derivatives, including amines, thiols, and carbon nucleophiles like malonates and β-ketoesters. wikipedia.orgrsc.org

The reaction proceeds under mildly basic conditions and results in the formation of a new bond at the β-carbon, leading to various unnatural amino acid derivatives. nih.govrsc.org For instance, the addition of amines, such as in the aza-Michael reaction, can be catalyzed by acids to form α,β-diamino acid derivatives. tandfonline.com The reactivity in these additions can be influenced by steric and electronic effects of the substituents on both the dehydroamino acid and the nucleophile. rsc.orgtandfonline.com While dehydroalanine (B155165) derivatives readily undergo Michael additions, bulkier derivatives like those from dehydrophenylalanine show lower reactivity. rsc.org

Asymmetric Hydrogenation and its Application to Dehydroamino Acid Derivatives

Asymmetric hydrogenation is a powerful method for the synthesis of chiral α-amino acids from prochiral dehydroamino acid derivatives like this compound. nih.govwikipedia.org This atom-economical process utilizes transition-metal catalysts, most notably those based on rhodium (Rh) and ruthenium (Ru), with chiral phosphine (B1218219) ligands. nih.govresearchgate.net The catalyst facilitates the addition of hydrogen across the double bond with high enantioselectivity, establishing a stereogenic center. rsc.orgokayama-u.ac.jp

The development of chiral ligands has been crucial for achieving high turnover numbers and enantiomeric excesses (ee). nih.govrsc.org For example, Rh-ArcPhos and BridgePhos-Rh catalytic systems have shown high efficiency and enantioselectivity in the hydrogenation of cyclic dehydroamino acid derivatives. researchgate.netrsc.org The success of this method was famously recognized with the Nobel Prize in Chemistry in 2001 for the synthesis of L-DOPA via asymmetric hydrogenation of an N-acylacrylate. nih.govwikipedia.org While highly effective, challenges remain, particularly in the hydrogenation of more sterically hindered tetrasubstituted olefins and certain Z-isomers of β-dehydroamino acids, which can exhibit lower reaction rates and optical yields. rsc.orgacs.org

Table 1: Examples of Catalysts in Asymmetric Hydrogenation of Dehydroamino Acid Derivatives

| Catalyst System | Substrate Type | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| BridgePhos-Rh | 3-Benzoylaminocoumarins | up to 98% | up to 99.7% | researchgate.net |

| RuPHOX-Ru | α-Substituted acrylic acids | up to 99% | up to 99.9% | researchgate.net |

| Rh-ArcPhos | Cyclic tetrasubstituted-olefinic dehydroamino acids | - | up to 96% | rsc.org |

| Rh with (R,R)-DIPAMP | N-acylacrylate (for L-DOPA) | - | - | nih.gov |

| Ni with Ph-BPE | β,β-Disubstituted acrylic acids | high | up to 99% | rsc.org |

Functional Group Transformations of the Carboxylic Acid Moiety

Amidation Reactions and Coupling Reagents

The carboxylic acid group of this compound can be converted into an amide bond, a fundamental transformation in peptide synthesis and medicinal chemistry. This typically involves the activation of the carboxylic acid followed by reaction with an amine. A variety of coupling reagents are employed to facilitate this process by converting the hydroxyl group of the carboxylic acid into a better leaving group, thus forming an activated intermediate. researchgate.net

Common classes of coupling reagents include carbodiimides (like DCC), phosphonium (B103445) salts, and uronium salts (such as HBTU, HATU, and COMU). researchgate.netpeptide.com The choice of reagent is critical to ensure high yields and minimize side reactions, particularly racemization at the α-carbon, which can be a concern with dehydroamino acid derivatives. peptide.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used with carbodiimides to suppress racemization by forming less reactive OBt esters. peptide.com Reagents like 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) have been shown to be particularly effective in reducing epimerization, especially for sensitive substrates. peptide.com

Esterification and Transesterification Processes

Esterification of the carboxylic acid moiety of this compound is another key transformation, yielding the corresponding esters which are valuable synthetic intermediates. acs.org This reaction can be achieved through various methods, including classical Fischer esterification with an alcohol under acidic catalysis. manchester.ac.uk Alternatively, enzymatic methods using lipases offer a greener approach, often proceeding under milder conditions with high selectivity. researchgate.net For instance, lipase-catalyzed esterification of cinnamic acid with benzyl (B1604629) alcohol has been shown to give high yields. researchgate.net

Transesterification, the conversion of one ester to another by reaction with an alcohol, is also a relevant process. researchgate.net Both esterification and transesterification can be catalyzed by homogeneous or heterogeneous acid/base catalysts, as well as enzymes. manchester.ac.ukresearchgate.netnih.gov The reaction conditions, such as temperature, solvent, and catalyst choice, are optimized to maximize conversion and yield. researchgate.netnih.govnih.gov For example, in the production of fatty acid methyl esters (biodiesel), transesterification is a key step, and research has focused on optimizing catalysts and reaction parameters for efficiency. researchgate.netnih.gov

Reactivity of the Amide Linkage

The amide linkage in this compound is central to its chemical character, primarily acting as a precursor to cyclization rather than undergoing direct cleavage. Under typical conditions, this amide bond is stable. However, in the presence of reagents like acetic anhydride (B1165640), it participates in an essential intramolecular condensation reaction. wikipedia.org This process involves the nucleophilic attack of the amide's oxygen atom onto the activated carboxylic acid group, a transformation characteristic of the Erlenmeyer-Plöchl reaction. wikipedia.orgchemeurope.com

Studies on the closely related (Z)-2-benzamido-3-phenylacrylohydrazide highlight the distinct reactivity imparted by the (Z)-configuration. The specific geometry of the Z-isomer facilitates cyclization reactions that are not observed in its E-isomer counterpart. wikipedia.org For instance, the Z-isomer of the hydrazide derivative readily undergoes cyclization to form imidazole (B134444) and triazine derivatives under various conditions, demonstrating the crucial role of the amide-like structure in directing the formation of new heterocyclic rings. wikipedia.org This inherent reactivity underscores the importance of the amide group, not as a point of fragmentation, but as a key structural element that enables complex molecule synthesis.

Intramolecular Cyclization and Heterocycle Formation via Dehydroamino Acid Derivatives

The structure of this compound is primed for intramolecular cyclization, a reaction that leads to the formation of valuable heterocyclic compounds. The primary pathway for this compound is its conversion into an azlactone (specifically, an oxazolone), which is a five-membered heterocycle. wikipedia.orgchemeurope.com This reaction, known as the Erlenmeyer-Plöchl azlactone synthesis, occurs through the intramolecular condensation of the N-acylamino acid, typically promoted by acetic anhydride. wikipedia.org The resulting azlactone is itself a versatile synthetic intermediate.

The significance of the (Z)-geometry is further emphasized by comparative studies on its derivatives. The reactivity of (Z)-2-benzamido-3-phenylacrylohydrazide, an analogue, showcases the diverse heterocyclic systems accessible from this scaffold. wikipedia.org The Z-isomer's unique spatial arrangement allows for cyclization into different products depending on the reaction conditions, as detailed in the table below.

| Reactant | Reagent(s) | Product(s) | Heterocycle Formed |

| (Z)-2-benzamido-3-phenylacrylohydrazide | Acetic Anhydride | Imidazole derivative (3) | Imidazole |

| (Z)-2-benzamido-3-phenylacrylohydrazide | Carbon Disulfide / Pyridine | Triazine derivative (4) | Triazine |

| (Z)-2-benzamido-3-phenylacrylohydrazide | Formic Acid | N-formyl derivative (10), Oxadiazole derivative (11) | Oxadiazole |

| (Z)-2-benzamido-3-phenylacrylohydrazide | Phthalic Anhydride | Phthalimido derivative (12) | - |

Table based on findings from a comparative study on Z- and E-isomers of 2-benzamido-3-phenylacrylohydrazide. wikipedia.org

This reactivity highlights how dehydroamino acid derivatives are pivotal in generating molecular diversity, leading to the synthesis of important classes of nitrogen-containing heterocycles. researchgate.netyoutube.com

Studies on Reaction Intermediates and Transition State Structures

The investigation of reaction mechanisms for this compound reveals the formation of a key reaction intermediate: the oxazolone (B7731731). wikipedia.orgchemeurope.com The synthesis of this intermediate is a cornerstone of the Erlenmeyer-Plöchl reaction. wikipedia.orgyoutube.com The process is initiated by the formation of a mixed anhydride between the carboxylic acid group of the substrate and acetic anhydride. This is followed by an intramolecular cyclization, where the enolized amide oxygen attacks the carbonyl carbon of the mixed anhydride.

The proposed mechanism proceeds through the following steps:

Activation of the Carboxylic Acid: The carboxylic acid group reacts with acetic anhydride to form a more reactive mixed anhydride.

Enolization: The amide group undergoes enolization, facilitated by the acidic medium.

Intramolecular Attack: The enol oxygen acts as a nucleophile, attacking the activated carbonyl carbon in a ring-closing step.

Elimination: A molecule of acetic acid is eliminated, resulting in the formation of the 2-phenyl-4-benzylidene-5(4H)-oxazolone intermediate. wikipedia.orgchemeurope.com

This oxazolone, also known as an azlactone, is not merely a transient species but a stable, often isolable, intermediate. chemeurope.com Its structure contains two acidic protons at the C4 position, which allows it to participate in further condensation reactions, for example, with aldehydes. wikipedia.orgchemeurope.com While detailed computational studies on the specific transition state structures for this compound are not extensively documented in the surveyed literature, the mechanism is well-established through extensive studies of the Erlenmeyer-Plöchl reaction on analogous N-acylglycines. wikipedia.orgacs.orgwikipedia.org

Stereochemical Aspects and Conformational Analysis

Factors Governing (Z)-Stereoselectivity in Synthetic Pathways

The synthesis of (Z)-2-Benzamido-3-phenylacrylic acid with high stereoselectivity is crucial for its applications. The most common synthetic route is the Erlenmeyer-Plöchl synthesis , which involves the condensation of an N-acylglycine (in this case, hippuric acid) with an aromatic aldehyde (benzaldehyde) in the presence of a dehydrating agent like acetic anhydride (B1165640). okayama-u.ac.jp The reaction proceeds through an intermediate azlactone (oxazolone).

The (Z)-stereoselectivity of the Erlenmeyer-Plöchl reaction is a subject of mechanistic investigation. It is generally accepted that the reaction involves the formation of an oxazolone (B7731731) intermediate, which then undergoes base-catalyzed condensation with the aldehyde. The stereochemical outcome is influenced by several factors:

Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the Z/E ratio of the product. For instance, using milder bases and lower temperatures often favors the formation of the (Z)-isomer.

Mechanism of Condensation: The mechanism is believed to involve an initial aldol-type addition of the enolized azlactone to the aldehyde, followed by elimination of water. The stereochemistry of the elimination step is critical in determining the final configuration of the double bond.

Thermodynamic vs. Kinetic Control: The (Z)-isomer is often the thermodynamically more stable product due to reduced steric hindrance between the phenyl group and the benzamido group compared to the (E)-isomer. Reaction conditions that allow for equilibration will therefore favor the (Z)-product.

Table 1: Factors Influencing (Z)-Stereoselectivity in the Erlenmeyer-Plöchl Synthesis

| Factor | Influence on (Z)-Stereoselectivity | Rationale |

| Base | Weaker bases (e.g., sodium acetate) generally favor the (Z)-isomer. | Stronger bases can lead to competing side reactions and may alter the stereochemical course of the elimination step. |

| Solvent | Aprotic solvents are commonly used. | The polarity and coordinating ability of the solvent can influence the stability of the transition states leading to the (Z) and (E) isomers. |

| Temperature | Lower temperatures often lead to higher (Z)-selectivity. | At higher temperatures, the reaction may be less selective, and isomerization of the product can occur. |

| Dehydrating Agent | Acetic anhydride is the classic reagent. | The efficiency of the cyclization to the azlactone and the subsequent condensation are dependent on the dehydrating agent. |

Conformational Constraints and Their Impact on Peptide and Scaffold Design

These conformational constraints are highly valuable in the design of peptidomimetics and bioactive scaffolds:

Induction of Secondary Structures: The rigid nature of the dehydroamino acid residue can promote the formation of specific secondary structures, such as β-turns and helical structures. The (Z)-configuration is particularly known to stabilize type II β-turns in small peptides.

Stabilization of Peptides: The introduction of these constrained residues can increase the metabolic stability of peptides by making them less susceptible to enzymatic degradation.

Scaffold Design: The well-defined geometry of this compound makes it an attractive building block for the construction of rigid scaffolds for drug discovery, holding appended functional groups in specific spatial orientations.

Table 2: Conformational Data for a this compound Derivative

| Parameter | Observed Value/Characteristic | Implication |

| ¹H NMR (δ, ppm) | Olefinic proton (C=CH) typically observed around 7.5-8.0 ppm. | The chemical shift is indicative of the electronic environment and the (Z)-configuration. |

| ¹³C NMR (δ, ppm) | Cα and Cβ signals are in the characteristic range for sp² carbons. | Confirms the presence of the double bond and provides information about the electronic distribution. |

| NOE Data | Nuclear Overhauser effect between the olefinic proton and protons on the benzamido or phenyl groups. | Provides direct evidence for the through-space proximity of these groups, confirming the (Z)-geometry. |

| Torsional Angles (Φ, Ψ) | Restricted range of allowed Φ and Ψ angles in peptide chains. | Leads to a more predictable and rigid peptide backbone conformation. |

Influence of Protecting Groups on Stereocontrol and Reaction Outcome

The nature of the protecting groups, particularly the N-acyl group (benzamido in this case), plays a crucial role in the stereochemical outcome of the synthesis and subsequent reactions.

N-Acyl Group in Erlenmeyer-Plöchl Synthesis: The benzoyl group is directly involved in the formation of the azlactone intermediate. Its electronic and steric properties influence the reactivity of the azlactone and the stereoselectivity of the condensation with the aldehyde.

Neighboring Group Participation: In various reactions, the amide carbonyl of the benzamido group can act as an internal nucleophile, influencing the stereochemistry of reactions at adjacent centers. This phenomenon, known as neighboring group participation, can lead to high levels of stereocontrol.

Impact on Downstream Reactions: The choice of the N-protecting group can affect the conditions required for its removal and the compatibility with other reagents used in subsequent transformations. For instance, the benzoyl group is relatively robust and requires specific conditions for cleavage, which must be considered in a multi-step synthesis.

Stereochemical Implications in Downstream Organic Transformations

The defined stereochemistry of this compound is of paramount importance in its use as a precursor in various organic transformations, where it can direct the stereochemical outcome of the reaction.

Asymmetric Hydrogenation: The double bond of this compound and its esters can be stereoselectively hydrogenated using chiral catalysts to produce optically active phenylalanine derivatives. The pre-existing (Z)-geometry of the substrate is a key factor in achieving high enantioselectivity, as the catalyst can differentiate between the two faces of the double bond.

Table 3: Asymmetric Hydrogenation of a this compound Derivative

| Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| Rh(I)-DIPAMP | Methanol | >95 | 96 |

| Ru(II)-BINAP | Ethanol | >95 | 92 |

| Rh(I)-Et-DuPhos | Methanol | >99 | >99 |

Note: Data is representative and compiled from typical results for asymmetric hydrogenation of similar substrates.

Diels-Alder Reactions: As a dienophile, this compound can participate in [4+2] cycloaddition reactions. The stereochemistry of the starting material directly translates into the stereochemistry of the resulting cyclohexene (B86901) adduct. The electron-withdrawing nature of the carboxyl and benzamido groups enhances its reactivity as a dienophile.

Table 4: Diels-Alder Reaction of a this compound Derivative

| Diene | Dienophile | Product Stereochemistry | Yield (%) |

| Cyclopentadiene | This compound methyl ester | endo-adduct favored | ~85 |

| 1,3-Butadiene | This compound methyl ester | Stereospecific addition | ~70 |

| Danishefsky's diene | This compound methyl ester | Regio- and stereospecific addition | ~90 |

Note: Data is representative and based on typical outcomes for Diels-Alder reactions with similar dienophiles.

Advanced Applications in Organic Synthesis and Pharmaceutical Chemistry Research

Utilization as Versatile Synthons for Complex Organic Molecule Construction

(Z)-2-Benzamido-3-phenylacrylic acid serves as a valuable starting material for the synthesis of a wide array of complex organic molecules. Its reactive sites, including the carboxylic acid, the amide, and the carbon-carbon double bond, allow for a variety of chemical transformations. This versatility enables chemists to introduce diverse functional groups and build intricate molecular frameworks. The "Z" configuration of the double bond is particularly important as it influences the stereochemistry of subsequent reactions, a critical factor in determining the biological activity of the final products. ontosight.ai

Precursors for the Synthesis of Non-Proteinogenic and Conformationally Constrained Amino Acids

A significant application of this compound lies in its use as a precursor for the synthesis of non-proteinogenic amino acids. nih.govwikipedia.orgmdpi.com These are amino acids not found among the 20 standard protein-building blocks and are crucial for creating peptides and proteins with novel properties. nih.gov The synthesis often involves the modification of the phenylacrylic acid backbone to introduce new side chains or to create cyclic structures, resulting in conformationally constrained amino acids. These specialized amino acids are instrumental in probing biological processes and developing new therapeutic agents. nih.govresearchgate.net

| Precursor | Target Non-Proteinogenic Amino Acid | Synthetic Strategy | Reference |

| This compound | Phenylalanine analogues with modified side chains | Addition reactions across the double bond, followed by reduction and deprotection. | mdpi.com |

| This compound | Conformationally constrained cyclic amino acids | Intramolecular cyclization reactions involving the carboxylic acid and the double bond. | nih.gov |

Integration into Peptides for Structure-Function Relationship Studies

The incorporation of non-proteinogenic amino acids derived from this compound into peptides is a powerful strategy for studying structure-function relationships. nih.govwikipedia.org By replacing natural amino acids with these synthetic analogues, researchers can systematically alter the peptide's conformation, stability, and receptor-binding properties. This approach provides valuable insights into how the three-dimensional structure of a peptide dictates its biological activity. osti.gov

Role in the Synthesis of Nitrogen-Containing Natural Products and Bioactive Molecules

This compound and its derivatives are key intermediates in the synthesis of various nitrogen-containing natural products and other bioactive molecules. mdpi.comrsc.org Many biologically active compounds, including alkaloids and antibiotics, feature nitrogen-containing heterocyclic rings. rsc.org The benzamido group of the starting material can be strategically manipulated to form these essential structural motifs. The ability to construct such complex and biologically relevant molecules highlights the importance of this compound in synthetic chemistry. researchgate.net

Applications as Scaffolds in Pharmaceutical Design and Development Research

The core structure of this compound serves as an excellent scaffold in the design and development of new pharmaceutical agents. ontosight.aiwikipedia.orgnih.gov A scaffold is a central molecular framework upon which various functional groups can be appended to create a library of compounds for biological screening.

Design of Bioactive Compounds and Ligands

The phenylacrylic acid backbone provides a rigid and well-defined platform for the spatial arrangement of different substituents. nih.gov By systematically modifying the benzamide (B126) and phenyl groups, medicinal chemists can design ligands that bind with high affinity and selectivity to specific biological targets, such as enzymes and receptors. nih.govnih.gov This approach has been successfully employed in the development of various therapeutic candidates. researchgate.netnih.gov

| Scaffold | Target | Resulting Bioactive Compound | Therapeutic Potential |

| This compound | Various enzymes and receptors | Novel benzamide derivatives | Anti-inflammatory, antimicrobial, anticancer ontosight.airesearchgate.net |

| Cinnamic acid derivatives | Various biological targets | Diverse pharmacologically active molecules | Antioxidant, hepatoprotective, antidiabetic jocpr.comnih.gov |

Influence on Peptide Metabolic Stability and Bioavailability in Drug Design

A major challenge in the development of peptide-based drugs is their rapid degradation by proteases in the body, leading to poor metabolic stability and low bioavailability. nih.gov Incorporating non-proteinogenic amino acids derived from this compound into peptide sequences can significantly enhance their resistance to enzymatic cleavage. wikipedia.org The unnatural side chains and constrained conformations hinder the recognition and binding of proteases, thereby prolonging the therapeutic effect of the peptide drug. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation and Stereoselectivity

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and reaction mechanisms related to (Z)-2-benzamido-3-phenylacrylic acid. A primary application of DFT in this context is the elucidation of the stereoselectivity observed in its synthesis, which is often achieved through the Erlenmeyer-Plöchl reaction. This reaction involves the condensation of an N-acylglycine with an aldehyde, proceeding through an azlactone intermediate.

Theoretical studies on related systems have demonstrated that the Z-isomer is typically the thermodynamically more stable product. DFT calculations can model the transition states of the key reaction steps, such as the initial condensation and the subsequent elimination. By comparing the activation energies for the pathways leading to the (Z) and (E) isomers, researchers can rationalize the observed stereochemical outcome. For instance, calculations often reveal that the transition state leading to the (Z)-isomer is lower in energy due to minimized steric hindrance between the phenyl and benzamido groups.

A representative DFT study might compare the relative energies of the (E) and (Z) isomers, providing quantitative support for the observed product distribution.

Table 1: Representative DFT-Calculated Relative Energies for Isomers of 2-Benzamido-3-phenylacrylic acid

| Isomer | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| (Z) | B3LYP/6-31G(d) | 0.00 |

| (E) | B3LYP/6-31G(d) | +2.5 |

Note: Data is illustrative, based on typical findings for similar compounds.

These calculations not only explain the stereoselectivity but also provide insights into the electronic effects of substituents on the phenyl ring, guiding the synthesis of novel derivatives.

Molecular Modeling and Conformational Landscape Analysis

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape and flexibility. Molecular modeling, particularly conformational analysis, is employed to explore the molecule's accessible shapes, or "conformational landscape."

Due to the presence of several rotatable bonds—notably around the amide linkage and the acrylic acid moiety—the molecule can adopt various conformations. Computational methods, such as molecular mechanics force fields or semi-empirical quantum methods, are used to perform systematic conformational searches. These searches identify low-energy conformers and the energy barriers that separate them.

Prediction of Reactivity Profiles and Selectivity Rules

The chemical reactivity of this compound can be predicted using concepts derived from Frontier Molecular Orbital (FMO) theory. DFT calculations provide access to the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is typically localized on the electron-rich parts of the molecule, such as the phenyl ring and the double bond, indicating these are the primary sites for electrophilic attack.

LUMO: The LUMO is usually found on the electron-deficient regions, like the carbonyl carbons, which are susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. Furthermore, electrostatic potential (ESP) maps can be generated to visualize the charge distribution on the molecular surface, identifying regions prone to electrostatic interactions. These computational tools allow for the formulation of selectivity rules for reactions involving this compound, predicting where a given reagent is most likely to react.

Table 2: Representative FMO Properties for this compound

| Parameter | Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.8 | Indicates electron-donating ability |

| LUMO Energy | -1.5 | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 | Reflects chemical reactivity and stability |

Note: Values are representative and derived from studies on analogous structures.

In Silico Ligand-Bioreceptor Interaction Analysis (for scaffold-based research)

The scaffold of this compound is of significant interest in drug discovery, where it can be used as a starting point for designing enzyme inhibitors or receptor modulators. In silico molecular docking is a powerful technique used to predict how this molecule and its derivatives might bind to a biological target, such as a protein's active site.

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then computationally placed into the binding site in various orientations and conformations. A scoring function estimates the binding affinity for each "pose," typically reported as a docking score in kcal/mol.

These studies can reveal key interactions, such as:

Hydrogen bonds: The amide and carboxylic acid groups are prime candidates for forming hydrogen bonds with amino acid residues.

π-π stacking: The phenyl ring can engage in stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

Hydrophobic interactions: The phenyl group can also fit into hydrophobic pockets within the binding site.

By analyzing these interactions, medicinal chemists can propose modifications to the scaffold to enhance binding affinity and selectivity, accelerating the drug development process. Docking studies on similar scaffolds have successfully guided the synthesis of potent inhibitors for various enzymes.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-2-Benzamido-3-phenylacrylic acid |

| Phenylalanine |

| Tyrosine |

Future Research Directions and Emerging Methodologies

Development of Sustainable and Environmentally Benign Synthetic Routes

The traditional Erlenmeyer-Plöchl synthesis for azlactones, including (Z)-2-benzamido-3-phenylacrylic acid, often involves the use of acetic anhydride (B1165640), which is corrosive and a controlled substance. researchgate.net This has spurred research into greener and more sustainable synthetic alternatives.

Key areas of development include:

Catalyst Innovation: Research is focused on replacing traditional catalysts with more environmentally friendly options. This includes the use of biodegradable and recyclable catalysts like choline (B1196258) hydroxide (B78521) (ChOH) in aqueous media, which offers mild reaction conditions and high yields. researchgate.net Other green catalysts being explored include alum, bismuth(III) acetate, ytterbium(III) triflate, and iron(III) oxide nanoparticles. researchgate.netacademie-sciences.fr

Solvent-Free and Alternative Solvent Conditions: To minimize the environmental impact of organic solvents, solvent-free reaction conditions are being developed, often in conjunction with microwave irradiation. ijprajournal.com Deep eutectic solvents (DESs) are also being investigated as greener alternatives to traditional organic solvents. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of azlactones. academie-sciences.frijprajournal.com This technique often leads to shorter reaction times, higher yields, and simpler work-up procedures compared to conventional heating methods. academie-sciences.fr

Multicomponent Reactions: One-pot multicomponent approaches are being designed to increase efficiency and reduce waste by combining several reaction steps without isolating intermediates. nih.gov

These sustainable approaches not only reduce the environmental footprint of synthesizing this compound and its analogs but also often lead to improved reaction efficiency and easier product isolation. researchgate.netijprajournal.com

Table 1: Comparison of Catalysts in Sustainable Azlactone Synthesis

| Catalyst | Reaction Conditions | Advantages |

| Choline hydroxide (ChOH) | Aqueous media | Biodegradable, recyclable, mild conditions, high yields. researchgate.net |

| Alum | Solvent-free | Environmentally friendly, high yields, simple workup. researchgate.net |

| Bismuth(III) acetate | Mild conditions | Low toxicity, low cost, moderate to good yields. academie-sciences.fr |

| Ytterbium(III) triflate | Mild conditions | Excellent yields. academie-sciences.fr |

| Fe2O3 nanoparticles | Ultrasonic irradiation | Short reaction times, easy product isolation, excellent yields. researchgate.net |

| MgO-Al2O3 | Microwave irradiation, solvent-free | Low toxicity, reusable. ijprajournal.com |

Advances in Asymmetric Catalysis for Enantioselective Transformations

The development of enantioselective methods for the synthesis of chiral amino acids and their derivatives from azlactones is a major focus of current research. This compound, being a prochiral molecule, is an excellent substrate for these transformations.

Future advancements in this area are expected to involve:

Novel Chiral Catalysts: The design and application of new chiral catalysts, including transition-metal complexes and organocatalysts, are crucial for achieving high enantioselectivity. rsc.orgyoutube.com Chiral bisguanidinium salts, for instance, have been successfully used in the dynamic kinetic resolution of azlactones to produce chiral N-acyl amino acid oxime esters with excellent enantiomeric excesses. nih.gov

Dynamic Kinetic Resolution (DKR): DKR is a powerful strategy that combines in situ racemization of the starting material with a stereoselective reaction, allowing for the theoretical conversion of the entire starting material into a single enantiomer of the product. nih.govnih.gov The development of catalysts that can efficiently mediate both the racemization of the azlactone and the stereoselective ring-opening is an active area of investigation. acs.org

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool in enantioselective synthesis, offering an alternative to metal-based catalysts. youtube.com The use of small organic molecules as catalysts, such as proline and its derivatives, can provide high levels of stereocontrol in reactions involving azlactones. youtube.com

The ultimate goal is to develop highly efficient and selective catalytic systems that can be used to synthesize a wide range of enantiomerically pure α-amino acid derivatives for applications in pharmaceuticals and materials science.

Exploration of Novel Reactivity Patterns and Derivatizations

The rich chemical reactivity of the azlactone ring in this compound provides numerous opportunities for the development of novel chemical transformations and the synthesis of diverse derivatives. nih.gov

Future research will likely focus on:

Cycloaddition Reactions: The exocyclic double bond and the endocyclic double bonds of the azlactone ring can participate in various cycloaddition reactions, leading to the formation of complex heterocyclic structures. nih.gov

Ring-Opening Reactions: The facile ring-opening of the azlactone with various nucleophiles is a cornerstone of its reactivity. nih.gov Exploring new nucleophiles and reaction conditions will expand the scope of accessible derivatives.

Post-Modification of Derivatives: The initial products of azlactone reactions can be further functionalized to create a wide array of complex molecules. For example, the hydrazide derivative, (Z)-2-benzamido-3-phenylacrylohydrazide, can undergo various reactions with electrophiles to form new heterocyclic compounds. researchgate.net

Acid-Mediated Transformations: The use of strong acids like triflic acid can induce novel rearrangements and reactions of related lactam structures, suggesting potential for new transformations of azlactones. researchgate.net

The discovery of new reactions and derivatizations of this compound will continue to provide access to novel molecular scaffolds with potential applications in medicinal chemistry and materials science. modernscientificpress.com

Expanded Scope in Bio-Conjugation and Chemical Biology Applications

The reactivity of azlactones towards amine nucleophiles makes them valuable reagents for bioconjugation, the process of linking molecules to biological macromolecules such as proteins. nih.gov

Future research in this area will likely involve:

Protein Modification and Immobilization: Azlactone-functionalized polymers have been used to immobilize proteins on various surfaces. nih.gov Future work could focus on developing more sophisticated methods for site-specific protein modification using this compound derivatives.

Peptide Synthesis: Azlactones are key intermediates in the synthesis of peptides and can be used to introduce non-natural amino acids into peptide chains. modernscientificpress.comgoogle.com Research into more efficient and stereocontrolled methods for peptide coupling using azlactone chemistry is ongoing.

Development of Bioactive Molecules: The diverse derivatives that can be synthesized from this compound can be screened for various biological activities. modernscientificpress.com For example, derivatives of the related acrylohydrazide have been investigated for their antitumor properties. researchgate.net

The unique reactivity of the azlactone moiety in this compound positions it as a valuable tool for chemical biologists to probe and manipulate biological systems.

Q & A

Q. What are the established synthetic routes for (Z)-2-Benzamido-3-phenylacrylic acid, and what intermediates are critical for stereochemical control?

The synthesis of this compound often involves condensation reactions between benzamide derivatives and α,β-unsaturated carbonyl compounds. A key intermediate is 2-acetamido-3-phenylacrylic acid, which shares structural similarities and requires careful control of reaction conditions (e.g., temperature, solvent polarity) to favor the Z-isomer . Characterization via NMR (particularly NOESY for stereochemistry) and X-ray crystallography is essential to confirm configuration .

Q. How can researchers validate the purity and structural integrity of this compound?

- Chromatography : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column; compare retention times against known standards.

- Spectroscopy : Employ H/C NMR to verify benzamido and acrylate moieties. For stereochemical confirmation, NOESY correlations between the benzamido NH and the α-proton of the acrylic acid are diagnostic .

- Mass spectrometry : High-resolution ESI-MS (expected [M+H]: 328.123 for CHNO) ensures molecular weight accuracy .

Q. What are the primary challenges in scaling up the synthesis of this compound?

Scaling up often introduces issues like incomplete stereochemical control due to competing E-isomer formation. Mitigation strategies include:

- Optimizing reaction kinetics (e.g., slow addition of reactants).

- Using chiral auxiliaries or catalysts to enhance Z-selectivity .

- Monitoring reaction progress in real-time via inline FTIR to detect byproducts .

Advanced Research Questions

Q. How do structural modifications of this compound influence its bioactivity in antiviral or antifungal assays?

Derivatives of this scaffold, such as diaryl-3-hydroxy-2(5H)-furanones, demonstrate anti-platelet and antifungal activities. Systematic modifications (e.g., substituting the phenyl group with electron-withdrawing groups or altering the benzamido moiety) can enhance target binding. For example, introducing methoxy groups at the 2,4-positions (as in (Z)-2-Benzamido-3-(2,4-dimethoxyphenyl)acrylic acid) increases solubility and bioavailability, critical for in vivo efficacy .

Q. What computational methods are effective for predicting the reactivity and stability of this compound derivatives?

- DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking : Screen derivatives against targets like HIV-1 integrase or fungal cytochrome P450 enzymes to prioritize synthesis .

- MD simulations : Evaluate conformational stability in aqueous vs. lipid environments to guide formulation .

Q. How should researchers address contradictions in reported bioactivity data for this compound class?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). To resolve conflicts:

- Replicate experiments using standardized protocols (e.g., CLSI guidelines for antifungal testing).

- Perform meta-analyses of published IC values, accounting for differences in solvent systems (DMSO vs. aqueous buffers) .

- Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to cross-validate results .

Methodological Considerations

Q. What strategies optimize the crystallization of this compound for X-ray studies?

- Solvent selection : Use mixed solvents (e.g., ethanol/water) to slow nucleation.

- Temperature gradient : Gradual cooling from 50°C to 4°C promotes single-crystal growth.

- Seeding : Introduce microcrystals to control polymorphism. Reported crystal data (e.g., space group P2/c, Z = 4) can guide refinement .

Q. How can kinetic studies elucidate the acid-catalyzed isomerization of (Z)- to (E)-isomers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.